molecular formula C8H8N2 B6209445 5-ethynyl-4,6-dimethylpyrimidine CAS No. 2751615-44-6

5-ethynyl-4,6-dimethylpyrimidine

Cat. No.: B6209445
CAS No.: 2751615-44-6
M. Wt: 132.2
InChI Key:
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Description

5-ethynyl-4,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and chemical importance. This compound is characterized by the presence of an ethynyl group at the 5-position and two methyl groups at the 4- and 6-positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-4,6-dimethylpyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with an acetylene source under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethynyl group. The reaction conditions often include the use of a strong base such as sodium amide (NaNH2) in liquid ammonia or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-4,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 5-formyl-4,6-dimethylpyrimidine.

    Reduction: Formation of 5-ethyl-4,6-dimethylpyrimidine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-ethynyl-4,6-dimethylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-ethynyl-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids. Additionally, the compound can act as a nucleophile or electrophile in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethylpyrimidine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    5-ethynylpyrimidine: Lacks the methyl groups, which can affect its steric and electronic properties.

    5-ethynyl-2,4-dimethylpyrimidine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.

Uniqueness

5-ethynyl-4,6-dimethylpyrimidine is unique due to the presence of both the ethynyl and methyl groups, which confer specific reactivity and properties. The ethynyl group enhances its ability to participate in π-π interactions and nucleophilic addition reactions, while the methyl groups provide steric hindrance and influence its electronic characteristics.

Properties

CAS No.

2751615-44-6

Molecular Formula

C8H8N2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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